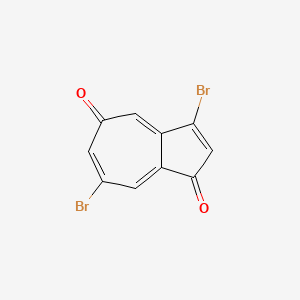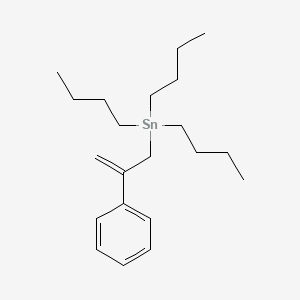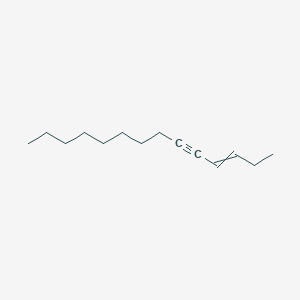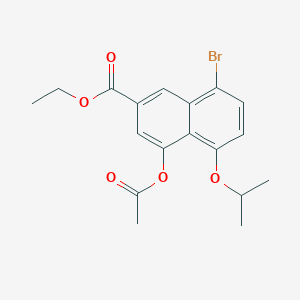phosphanium perchlorate CAS No. 137554-58-6](/img/structure/B14263295.png)
[5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, a benzylsulfanyl group, and a triphenylphosphanium moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzylsulfanyl group via nucleophilic substitution. The final step involves the quaternization of the thiazole nitrogen with triphenylphosphine and subsequent treatment with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the benzylsulfanyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound has potential applications in studying enzyme interactions and protein modifications due to its reactive functional groups. It can be used as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is being explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and proteins. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The triphenylphosphanium moiety can interact with cellular membranes, affecting membrane potential and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Comparison
Compared to similar compounds, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate stands out due to its unique combination of functional groups. The presence of the thiazole ring and the triphenylphosphanium moiety provides distinct reactivity and interaction profiles, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications highlight its uniqueness among similar compounds.
特性
| 137554-58-6 | |
分子式 |
C34H27ClNO4PS2 |
分子量 |
644.1 g/mol |
IUPAC名 |
(5-benzylsulfanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C34H27NPS2.ClHO4/c1-6-16-27(17-7-1)26-37-34-32(35-33(38-34)28-18-8-2-9-19-28)36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;2-1(3,4)5/h1-25H,26H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
LLJWMPNFODFVQA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CSC2=C(N=C(S2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/no-structure.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)








